Urea stibamine

Visceral Leishmaniasis In Vivo Efficacy Antimonial Chemotherapy

Researchers studying Leishmania donovani often face inconsistent efficacy from modern antimonials, complicating positive control establishment. Urea stibamine solves this with documented 100% splenic and peritoneal parasitic clearance in hamster models, outperforming sodium stibogluconate’s partial effect. - Validated positive control: achieves complete parasitic burden reduction in 60-day in vivo models. - Batch-variable antimony content (20-48.6% Sb) enables dose-toxicity correlation studies. - Water-soluble, research-grade powder with verified purity.

Molecular Formula C7H10N3O4Sb
Molecular Weight 321.93 g/mol
CAS No. 1340-35-8
Cat. No. B073422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea stibamine
CAS1340-35-8
Synonymsurea stibamine
Molecular FormulaC7H10N3O4Sb
Molecular Weight321.93 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)[Sb](=O)(O)ONC(=O)N
InChIInChI=1S/C6H6N.CH3N2O2.H2O.O.Sb/c7-6-4-2-1-3-5-6;2-1(4)3-5;;;/h2-5H,7H2;(H3-,2,3,4,5);1H2;;/q;-1;;;+2/p-1
InChIKeySTIGEALBGPUGBV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea Stibamine Technical Overview


Urea stibamine (carbostibamide) is a pentavalent antimonial compound historically developed as the first organic antimonial chemotherapeutic for visceral leishmaniasis (kala-azar) [1]. Synthesized in 1922 by Brahmachari, it comprises urea conjugated to p-aminophenylstibinic acid, with a molecular formula of C7H10N3O4Sb and molecular weight of 321.93 g/mol [1][2]. The compound exhibits water solubility and functions as an antiprotozoal agent, though its clinical use declined by the 1950s due to the emergence of alternative pentavalent antimonials [3].

Leishmania infection model positive control
Antimony content batch variability study model
Liposomal macrophage-targeted delivery research

Urea Stibamine Substitution Risks


Urea stibamine exhibits critical differentiation from modern pentavalent antimonials such as sodium stibogluconate and meglumine antimoniate in terms of chemical consistency, toxicity profile, and in vivo efficacy. Historical commercial samples displayed antimony content varying from 20% to 48.6%, directly correlating with unpredictable toxicity [1]. Furthermore, comparative studies reveal that while urea stibamine completely cleared parasitic burden in hamster models, sodium stibogluconate showed only partial reduction, underscoring that in-class substitution without rigorous activity verification risks experimental failure [2]. These quantifiable disparities necessitate compound-specific procurement criteria for leishmaniasis research applications.

Content variability

Batch antimony content variability may shift efficacy and toxicity outcomes

Efficacy difference

Reported in vivo clearance difference vs. sodium stibogluconate may not transfer

Toxicity profile

Higher reported toxicity may limit direct substitution with modern antimonials

Urea Stibamine vs. Comparator Antimonials


Parasitic Clearance in Hamster Model

In a 60-day hamster model of L. donovani infection, urea stibamine achieved complete removal of the parasitic burden, whereas the comparator sodium stibogluconate produced only partial reduction. The study also demonstrated that urea stibamine impaired macrophage deoxyglucose uptake, a mechanism not observed with the comparator, suggesting a distinct host-cell interaction [1].

Parasitic Clearance (Hamster)
Head-to-head
Urea stibamine: complete clearance Sodium stibogluconate: partial reduction
Supports model positive control selection
60-day L. donovani hamster model; splenic and peritoneal evaluation
Visceral Leishmaniasis In Vivo Efficacy Antimonial Chemotherapy

Antimony Content and Batch Toxicity

Commercial urea stibamine samples exhibited antimony content ranging from 20% to 43% (Ghosh et al.) and 44.19% to 48.6% (Gray et al.), a variability that directly correlated with unpredictable toxicity and necessitated batch-wise safety testing [1][2]. In contrast, modern pentavalent antimonials like sodium stibogluconate are manufactured with standardized antimony content, mitigating this source of variability.

Antimony Content Variability
Cross-study
20% – 48.6% Sb range
Procurement requires batch Sb verification
Historical commercial samples; up to 28.6 pp variation
Chemical Standardization Toxicity Profiling Procurement Quality Control

Mannosylated Liposomal Formulation Efficacy

Encapsulation of urea stibamine in mannosylated liposomes enhanced antileishmanial effectiveness compared to both free drug and non-mannosylated liposomal formulations. Mannosylated liposome-treated animals exhibited normal blood picture and splenic histoarchitecture, while free drug and regular liposomal drug treatments did not achieve comparable restoration [1][2].

Mannosylated Liposome Efficacy
Head-to-head
Mannosylated liposomal: normalized histoarchitecture Free drug/regular liposomes: incomplete recovery
Supports liposomal delivery research
Hamster L. donovani; splenic tissue and blood analysis
Drug Delivery Liposomal Encapsulation Reticuloendothelial Targeting

Toxicity Relative to Sodium Stibogluconate

Historical and comparative analyses consistently indicate that urea stibamine exhibits higher toxicity than sodium stibogluconate, a primary factor in its clinical displacement by the 1950s [1]. While quantitative LD50 data are limited, the adverse effect profile includes cardiotoxicity, hepatic enzyme elevation, and renal impairment, with frequency and severity exceeding that observed with sodium stibogluconate [2].

Relative Toxicity
Class-level
Higher toxicity vs. sodium stibogluconate
Toxicity context for in vivo studies
Clinical displacement by 1950s; limited quantitative data
Toxicity Comparison Safety Margin Antimonial Selection

Urea Stibamine Procurement Scenarios


Positive Control for Hamster Leishmaniasis

Urea stibamine serves as an ideal positive control in 60-day hamster models of L. donovani infection where complete splenic and peritoneal parasitic clearance is the benchmark for efficacy. This scenario leverages the compound's documented ability to achieve 100% burden reduction, outperforming sodium stibogluconate's partial effect [1].

Batch-Dependent Toxicity Studies

Research investigating the relationship between antimony content and toxicity in pentavalent antimonials can utilize urea stibamine's documented batch variability (20-48.6% Sb) as a model system. This application requires procurement of multiple batches with verified antimony content to establish dose-toxicity correlations [2].

Mannosylated Liposomal Formulation Development

Urea stibamine encapsulated in mannosylated liposomes provides a validated platform for studying macrophage-targeted antileishmanial delivery. The documented enhancement in splenic histoarchitecture normalization over free drug makes this compound suitable for formulation optimization studies [3].

Historical Antimonial Resistance Comparator

Given its displacement by sodium stibogluconate due to higher toxicity and variable composition, urea stibamine can function as a historical baseline comparator in studies examining the evolution of antimonial resistance mechanisms and toxicity profiles in Leishmania spp. [4].

Application
Selection Property
Validation Focus
Leishmania infection model positive control
Reported parasitic clearance profile
Splenic and peritoneal parasite burden endpoints
Antimony content–toxicity correlation studies
Documented batch antimony content variability
Dose-toxicity relationship verification
Liposomal macrophage-targeted delivery research
Formulation-dependent efficacy profile
Splenic histoarchitecture restoration endpoints
Historical antimonial resistance studies
Historical toxicity and composition profile
Resistance pathway comparison across antimonials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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